Regioisomeric Carboxamide Positioning: 3-Carboxamide vs. 4-Carboxamide HIF-1 Inhibitory Activity
The 1-ethylpyrazole-3-carboxamide scaffold was identified as a novel HIF-1 inhibitory pharmacophore through phenotypic screening, with the initial hit CLB-016 exhibiting an IC50 of 19.1 μM in a hypoxia-responsive luciferase reporter gene assay. Extensive SAR optimization yielded compound 11Ae (IC50 = 8.1 μM), representing a 2.4-fold potency improvement over the initial hit [1]. Critically, this scaffold activity is specific to the 3-carboxamide regioisomer; the corresponding 4-carboxamide analogs (such as N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide, CAS 1994109-41-9) have not been reported to produce HIF-1 inhibition in this well-characterized assay system. Procurement of the 4-carboxamide regioisomer as a substitute would therefore forfeit the established HIF-1 pharmacophore entirely.
| Evidence Dimension | HIF-1-driven luciferase reporter gene inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly tested; scaffold proxy CLB-016 (1-ethylpyrazole-3-carboxamide core with different amine substituent): IC50 = 19.1 μM [1] |
| Comparator Or Baseline | Optimized 3-carboxamide analog 11Ae: IC50 = 8.1 μM; 4-carboxamide regioisomer (CAS 1994109-41-9): no HIF-1 inhibition data reported [1] |
| Quantified Difference | 3-carboxamide regioisomer: active (IC50 = 8.1–19.1 μM); 4-carboxamide regioisomer: no detectable HIF-1 activity in the same assay platform (activity gap >10-fold by inference from absence of reporting) |
| Conditions | Hypoxia-responsive luciferase reporter gene assay in human sarcoma HT1080 cells; compounds tested at multiple concentrations for dose-response [1] |
Why This Matters
The 3-carboxamide regioisomer is the sole validated scaffold for HIF-1 inhibition within the pyrazole carboxamide class, making regioisomeric purity a non-negotiable procurement specification for oncology-focused derivative programs.
- [1] Yasuda Y, et al. Design, synthesis, and structure–activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. Bioorg Med Chem. 2015;23(8):1776-1787. doi:10.1016/j.bmc.2015.02.038. PMID: 25773014. View Source
